molecular formula C12H16N2O2 B1285696 4-(Morpholinocarbonyl)benzylamine CAS No. 923138-47-0

4-(Morpholinocarbonyl)benzylamine

Cat. No.: B1285696
CAS No.: 923138-47-0
M. Wt: 220.27 g/mol
InChI Key: HNCQITIOVQUUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholinocarbonyl)benzylamine is an organic compound with the molecular formula C12H16N2O2 It consists of a benzylamine moiety attached to a morpholinocarbonyl group

Biochemical Analysis

Biochemical Properties

4-(Morpholinocarbonyl)benzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminophosphonate compounds, which are known for their bioactive properties . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation processes within cells, thereby altering the activity of various signaling molecules . Additionally, it has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. Studies have reported threshold effects, where the compound’s activity significantly changes beyond a certain dosage . High doses of this compound have been associated with cellular toxicity and metabolic disturbances.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, it has been shown to affect the activity of enzymes involved in phosphorylation processes, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular energy production and overall metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinocarbonyl)benzylamine typically involves the reaction of benzylamine with morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinocarbonyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

4-(Morpholinocarbonyl)benzylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Morpholinocarbonyl)benzylamine involves its interaction with specific molecular targets. The benzylamine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The morpholinocarbonyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    Morpholine: A cyclic amine with a similar structure to the morpholinocarbonyl group.

    4-(Aminomethyl)phenyl]methanone: A compound with a similar benzylamine structure but different functional groups.

Uniqueness

4-(Morpholinocarbonyl)benzylamine is unique due to the presence of both the benzylamine and morpholinocarbonyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(aminomethyl)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCQITIOVQUUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.